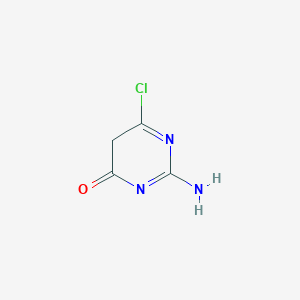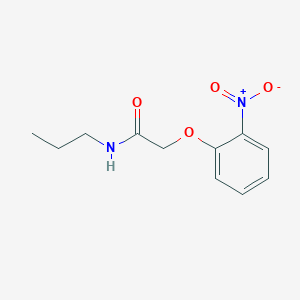
(4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate, also known as BMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate is not well-understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. Specifically, (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
(4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation and survival, and the modulation of various signaling pathways involved in cell growth and differentiation. (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate exhibits potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, one limitation of (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate is its relatively low solubility in water, which may pose challenges for certain experimental applications.
Future Directions
There are several future directions for research on (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate, including the development of more efficient and scalable synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science and organic electronics. Additionally, further studies are needed to elucidate the mechanism of action of (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate and to identify potential side effects and toxicity.
Synthesis Methods
(4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate can be synthesized through a multi-step process involving the reaction of various chemicals, including 2-methyl-5-furancarboxylic acid, thionyl chloride, and 2-aminobenzenethiol. The synthesis process has been well-documented in scientific literature, and various modifications have been proposed to improve the yield and efficiency of the process.
Scientific Research Applications
(4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. In materials science, (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate has been used as a building block for the synthesis of novel materials with unique properties, such as fluorescence and conductivity. In organic electronics, (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate has been investigated as a potential electron transport material for use in organic light-emitting diodes (OLEDs).
properties
IUPAC Name |
(4-methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-9-12(16(19)20-2)6-11(22-9)7-21-15(18)10-3-4-13-14(5-10)23-8-17-13/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVGITJUFMJTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)COC(=O)C2=CC3=C(C=C2)N=CS3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)

![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
![2-[[4-amino-5-(2-methoxy-5-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide](/img/structure/B7470090.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)



![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)

![7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470169.png)
![2-(4-benzyl-7-chloro-2,3-dioxoquinoxalin-1-yl)-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B7470175.png)